4-Chloro Dasatinib is a synthetic organic compound that acts primarily as a tyrosine kinase inhibitor. It is known for its effectiveness in treating certain types of leukemia, specifically Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is classified under antineoplastic agents and is recognized for its ability to inhibit multiple kinases, including BCR-ABL, which is crucial in the pathogenesis of these leukemias .
The synthesis of 4-Chloro Dasatinib involves several chemical reactions that typically include the introduction of a chlorine atom into the dasatinib structure. The specific synthetic pathways may vary, but common methods include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to purify the final compound from by-products.
4-Chloro Dasatinib has a complex structure characterized by several functional groups. The IUPAC name for Dasatinib is N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide hydrate.
4-Chloro Dasatinib primarily undergoes reactions typical of organic compounds containing halogens and amines. Key reactions include:
These reactions are essential for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for 4-Chloro Dasatinib involves its role as a competitive inhibitor of tyrosine kinases. It binds to both active and inactive conformations of the BCR-ABL kinase domain, leading to:
Research indicates that 4-Chloro Dasatinib is significantly more potent than earlier treatments such as imatinib, especially against resistant BCR-ABL mutants .
4-Chloro Dasatinib is primarily used in oncology for treating Philadelphia chromosome-positive leukemias. Its applications extend beyond standard therapy; it has been investigated in combination therapies aimed at enhancing treatment efficacy or overcoming resistance mechanisms.
Additionally, research into its senolytic properties suggests potential applications in age-related diseases by targeting senescent cells .
The development of dasatinib (BMS-354825) originated from systematic efforts to inhibit SRC family kinases (SFKs), with subsequent discovery of its potent activity against BCR-ABL. Unlike imatinib, which exclusively targets the inactive conformation of ABL, dasatinib's distinct chemical scaffold enabled binding to both active and inactive kinase conformations, conferring broader activity against imatinib-resistant BCR-ABL mutants [1] [10]. The parent compound's molecular structure contains three modular domains facilitating kinase interaction:
Table 1: Evolution of Dasatinib-Based Inhibitors
Generation | Representative Compounds | Primary Innovations | Key Limitations Addressed |
---|---|---|---|
First | Dasatinib | Dual Abl/Src inhibition; Activity against multiple imatinib-resistant mutations | Narrow therapeutic window; Metabolic instability |
Second | 4-Substituted analogues | Targeted modifications at metabolic hotspots; Enhanced selectivity profiles | CYP3A4-mediated inactivation; Pleiotropic kinase inhibition |
Third | 4-Chloro dasatinib | Blockade of para-hydroxylation; Improved metabolic stability | Susceptibility to quinone-imine formation |
Derivatization efforts have systematically targeted each domain, with halogenation at the 4-position of the 2-chloro-6-methylphenyl ring emerging as a promising strategy to address metabolic vulnerabilities identified in early pharmacokinetic studies. This approach aligns with broader medicinal chemistry paradigms where halogen incorporation improves metabolic stability and binding affinity across diverse therapeutic classes [2] [9].
The strategic placement of chlorine at the para-position of dasatinib's chloromethylphenyl ring directly addresses a well-characterized metabolic liability. In vitro and clinical studies established that dasatinib undergoes extensive CYP3A4-mediated oxidation, primarily forming hydroxylated metabolites at three positions:
Table 2: Metabolic Pathways of Dasatinib and 4-Chloro Modification Impact
Metabolic Parameter | Native Dasatinib | 4-Chloro Dasatinib | Biological Consequence |
---|---|---|---|
Primary CYP3A4 Site | Para-position of chloromethylphenyl ring | Blocked site | Prevention of quinone-imine formation |
Mechanism-Based Inactivation | Yes (KI = 6.3 μM; kinact = 0.034 min-1) | Significantly reduced | Lower drug-drug interaction potential |
Reactive Intermediate | Quinone-imine (major); Imine-methide (minor) | Not formed | Reduced hepatotoxicity risk |
Glutathione Adduct Formation | Detected in microsomal incubations | Undetectable | Lower covalent binding potential |
The para-hydroxylation pathway proves particularly problematic as it generates reactive quinone-imine species capable of: (1) inactivating CYP3A4 through covalent adduction; (2) forming protein haptens that may trigger immune-mediated toxicity; and (3) depleting cellular glutathione reserves. Crystallographic analyses reveal that chlorination at this position sterically blocks oxidative metabolism while maintaining the compound's binding orientation within kinase ATP pockets. Crucially, molecular modeling indicates that the chlorine atom's van der Waals radius (1.75Å) effectively occupies the spatial region targeted by CYP3A4 oxygenation without introducing steric clashes in the kinase binding cleft [2] [5] [9].
Experimental validation demonstrated that methyl or fluorine substitution at this position failed to adequately prevent bioactivation – methyl groups underwent benzylic oxidation while fluorine underwent unexpected oxidative defluorination, both regenerating the quinone-imine pathway. In contrast, chlorine's higher bond dissociation energy and resistance to oxidative displacement rendered it uniquely suitable for metabolic stabilization while preserving nanomolar kinase inhibition [2] [9].
Prebiological evaluations reveal nuanced structure-activity relationships differentiating 4-chloro dasatinib from its parent compound. While maintaining core inhibitory activity against primary targets, the chloro-substituent induces subtle electronic and steric perturbations that alter selectivity profiles and cellular responses:
Table 3: Comparative Kinase Inhibition Profiles (IC50, nM)
Kinase Target | Dasatinib | 4-Chloro Dasatinib | Fold-Change | Functional Significance |
---|---|---|---|---|
BCR-ABL (unmutated) | 0.6-3.0 | 0.8-4.2 | ~1.4 | Clinically equivalent potency |
SRC | <0.5 | 0.7 | ~1.4 | Maintained pathway blockade |
LCK | 1.1 | 3.5 | ~3.2 | Reduced T-cell modulation |
EphA2 | 17 | 23 | ~1.4 | Unchanged within error |
c-KIT | 13 | 110 | ~8.5 | Reduced stem cell factor inhibition |
PDGFRβ | 28 | 155 | ~5.5 | Diminished off-target activity |
The most significant divergence emerges in cellular systems where metabolic stability translates to prolonged target engagement. In hepatocyte clearance assays, 4-chloro dasatinib demonstrated substantially extended half-life (>120 minutes vs. 35 minutes for dasatinib), directly attributable to blockade of the dominant oxidative pathway. Crucially, this metabolic advantage manifests in in vitro leukemia models:
The structural basis for retained efficacy despite chlorination lies in conservation of critical molecular interactions: (1) hydrogen bonding between the aminothiazole nitrogen and Thr315 backbone amide; (2) hydrophobic contact between the chlorophenyl group and Ile293, Val299, and Ala380; and (3) solvent-directed positioning of the piperazine ring. Molecular dynamics simulations reveal chlorine's moderate electron-withdrawing effect subtly strengthens the halogen bond with the carbonyl oxygen of Glu286, partially compensating for minor losses in van der Waals contacts [5] [6] [9].
In solid tumor models where dasatinib shows promiscuous kinase inhibition, 4-chloro dasatinib exhibits altered activity spectra. Melanoma cell line studies demonstrated 20-40% reduced anti-invasive activity relative to dasatinib at 100nM concentrations, correlating with diminished FAK (focal adhesion kinase) phosphorylation. However, antiproliferative effects remained comparable in SRC-dependent tumors, suggesting context-dependent therapeutic implications [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: